AAL-149

Description

Properties

Molecular Formula |

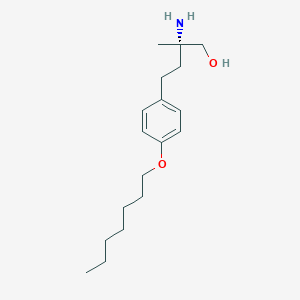

C18H31NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(2S)-2-amino-4-(4-heptoxyphenyl)-2-methylbutan-1-ol |

InChI |

InChI=1S/C18H31NO2/c1-3-4-5-6-7-14-21-17-10-8-16(9-11-17)12-13-18(2,19)15-20/h8-11,20H,3-7,12-15,19H2,1-2H3/t18-/m0/s1 |

InChI Key |

ITJCKQTXCLGXHE-SFHVURJKSA-N |

Isomeric SMILES |

CCCCCCCOC1=CC=C(C=C1)CC[C@@](C)(CO)N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)CCC(C)(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of AAL-149: A TRPM7 Inhibitor with Multimodal Anti-inflammatory Action

AAL-149 is an analog of the immunomodulatory drug FTY720 (fingolimod) that has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Unlike its parent compound, this compound is not phosphorylated in vivo and therefore does not interact with sphingosine-1-phosphate (S1P) receptors, decoupling its mechanism of action from the S1P signaling pathway that is responsible for the lymphopenia associated with FTY720.[1][2] The primary mechanism of this compound is the direct inhibition of the TRPM7 channel, which leads to a reduction in cation influx and subsequent modulation of downstream inflammatory signaling pathways.

Primary Target: TRPM7 Inhibition

This compound directly inhibits the ion channel function of TRPM7, a ubiquitously expressed "chanzyme" that possesses both an ion channel permeable to divalent cations such as Ca²⁺, Mg²⁺, and Zn²⁺, and a C-terminal α-kinase domain. The inhibitory effect of this compound on TRPM7 has been quantified using electrophysiological techniques.

| Compound | Target | IC50 (µM) |

| This compound | TRPM7 | 1.081 |

| FTY720 | TRPM7 | 0.72 |

| Data from Busey et al., 2024. |

This inhibition of TRPM7's channel function is central to the anti-inflammatory effects of this compound. By blocking the influx of divalent cations, this compound modulates the activity of various downstream signaling pathways that are dependent on these ions for their activation and function.

Downstream Signaling Pathways

The inhibition of TRPM7 by this compound leads to the modulation of several key signaling pathways involved in the inflammatory response. TRPM7 is known to influence cellular processes through both its channel and kinase activities. The influx of cations through the TRPM7 channel can activate a variety of downstream effectors. Additionally, the kinase domain of TRPM7 can phosphorylate several substrates, further propagating intracellular signals.

The following diagram illustrates the central role of TRPM7 in cellular signaling and the point of intervention for this compound.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for TRPM7 Inhibition

The inhibitory effect of this compound on TRPM7 was determined using whole-cell patch clamp electrophysiology on HEK 293T cells overexpressing mouse TRPM7.

-

Cell Culture and Transfection: HEK 293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were transiently transfected with a plasmid encoding mouse TRPM7 using a suitable transfection reagent.

-

Electrophysiological Recording:

-

Whole-cell patch clamp recordings were performed 24-48 hours post-transfection.

-

The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

The internal pipette solution contained (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.

-

Cells were voltage-clamped at a holding potential of -60 mV. TRPM7 currents were elicited by voltage ramps from -100 mV to +100 mV.

-

This compound was dissolved in the external solution and perfused onto the cells at various concentrations to determine the dose-response relationship and calculate the IC50 value.

-

The following diagram outlines the workflow for the patch clamp experiment.

Macrophage Inflammatory Assay

The anti-inflammatory effects of this compound were assessed by measuring its ability to suppress lipopolysaccharide (LPS)-induced inflammatory gene expression in macrophages.[2]

-

Macrophage Culture: Bone marrow-derived macrophages (BMDMs) were differentiated from bone marrow cells isolated from mice. Cells were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.

-

LPS Stimulation and this compound Treatment:

-

Differentiated BMDMs were pre-treated with varying concentrations of this compound for 1 hour.

-

Cells were then stimulated with 100 ng/mL of LPS for 4 hours in the continued presence of this compound.

-

-

Gene Expression Analysis (qPCR):

-

Total RNA was extracted from the cells using a commercial RNA isolation kit.

-

cDNA was synthesized from the RNA using reverse transcriptase.

-

Quantitative PCR (qPCR) was performed using primers specific for inflammatory genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene for normalization.

-

-

Cytokine Measurement (ELISA):

-

Cell culture supernatants were collected after LPS stimulation.

-

The concentrations of secreted cytokines (e.g., TNF-α, IL-6) were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

The following flowchart illustrates the process of the macrophage inflammatory assay.

References

A Technical Guide to the Discovery and Synthesis of AAL-149 (NCC149): A Potent and Selective HDAC8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AAL-149, also known as NCC149. This compound has emerged as a significant subject of research due to its potent and selective inhibition of histone deacetylase 8 (HDAC8), a promising target for novel anti-cancer therapeutics. This document details the scientific background, discovery through click chemistry, a plausible synthesis pathway, and the key experimental protocols for its biological evaluation. Quantitative data are presented in structured tables for clarity, and signaling and synthesis pathways are visualized using Graphviz diagrams.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer. HDAC8, a Class I histone deacetylase, has been identified as a key player in the progression of several cancers, including T-cell lymphomas, making it an attractive target for therapeutic intervention.

This compound (NCC149) was discovered from a 151-member triazole compound library utilizing a click chemistry approach.[1] It has been identified as a potent and selective inhibitor of HDAC8.[1] The chemical name for NCC149 is N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide.

Discovery and Mechanism of Action

The discovery of this compound (NCC149) was the result of a targeted screening of a library of triazole-containing compounds. The core mechanism of action of this compound is the selective inhibition of the HDAC8 enzyme. This inhibition leads to an increase in the acetylation of cohesin, a known substrate of HDAC8.[1] The acetylation of the SMC3 subunit of cohesin is a dynamic process regulated by the opposing activities of acetyltransferases and deacetylases like HDAC8. By inhibiting HDAC8, this compound disrupts this balance, leading to cellular consequences that can include the suppression of cancer cell growth.

Signaling Pathway of HDAC8 Inhibition by this compound (NCC149)

Caption: Signaling pathway of this compound (NCC149) inhibiting HDAC8.

Quantitative Biological Data

The inhibitory activity of this compound (NCC149) against HDAC8 and its effect on cancer cell lines have been quantified in several studies.

| Parameter | Value | Reference |

| HDAC8 IC50 | 70 nM | [2] |

| Selectivity | >70-fold selective for HDAC8 over HDAC6 | [2] |

| Cell Line | Assay | Endpoint | Result | Reference |

| Jurkat (T-cell lymphoma) | Growth Inhibition | GI50 | Potent growth suppression | [1] |

| HH (T-cell lymphoma) | Growth Inhibition | GI50 | Potent growth suppression | [1] |

| MT-4 (T-cell lymphoma) | Growth Inhibition | GI50 | Potent growth suppression | [1] |

| HUT78 (T-cell lymphoma) | Growth Inhibition | GI50 | Potent growth suppression | [1] |

Synthesis Pathway

This compound (NCC149) is synthesized using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." The following represents a plausible synthetic route based on the principles of this reaction for creating 1,2,3-triazole containing compounds.

Proposed Synthesis Workflow for this compound (NCC149)

Caption: Proposed synthesis workflow for this compound (NCC149).

Detailed Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature. The following is a generalized protocol for a CuAAC reaction that would be adapted for this specific synthesis.

-

Preparation of Phenylthiomethyl azide: This azide can be prepared from phenylthiomethyl chloride and sodium azide in a suitable solvent like DMF.

-

Preparation of the Alkyne Precursor: The 3-ethynylbenzamide derivative with a protected hydroxylamine is required.

-

Click Reaction:

-

To a solution of the 3-ethynylbenzamide derivative in a solvent mixture (e.g., t-BuOH and water), add phenylthiomethyl azide.

-

Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate, to catalyze the reaction.

-

Stir the reaction mixture at room temperature until completion, which can be monitored by TLC.

-

Upon completion, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

-

Deprotection and Purification:

-

The protecting group on the hydroxylamine is removed under appropriate conditions.

-

The final product, this compound (NCC149), is purified by column chromatography or recrystallization to yield the pure compound.

-

Key Experimental Protocols

In Vitro HDAC8 Inhibition Assay

This assay is designed to measure the enzymatic activity of HDAC8 and the inhibitory effect of this compound.

-

Reagents and Materials:

-

Recombinant human HDAC8 enzyme.

-

Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

This compound (NCC149) dissolved in DMSO.

-

Developer solution (e.g., containing trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction).

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC8 enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC8 substrate to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition and determine the IC50 value by plotting the inhibition versus the log of the inhibitor concentration.

-

Western Blot for Acetylated Cohesin (SMC3)

This protocol is used to determine the effect of this compound on the acetylation status of the HDAC8 substrate, SMC3, in cells.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or a T-cell lymphoma line) to approximately 80% confluency.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for acetylated SMC3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Probe for total SMC3 and a loading control (e.g., GAPDH or β-actin) on the same membrane after stripping or on a parallel blot.

-

T-cell Lymphoma Growth Inhibition Assay

This assay measures the cytotoxic or cytostatic effect of this compound on T-cell lymphoma cell lines.

-

Cell Culture:

-

Culture T-cell lymphoma cell lines (e.g., Jurkat, HH, MT-4, HUT78) in appropriate media and conditions.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

This compound (NCC149) is a promising, potent, and selective HDAC8 inhibitor discovered through a modern drug discovery approach. Its mechanism of action, involving the targeted inhibition of HDAC8 and subsequent increase in cohesin acetylation, provides a clear rationale for its anti-proliferative effects in T-cell lymphoma models. The provided synthesis outline and experimental protocols offer a foundational guide for researchers and drug development professionals interested in further investigating this compound and its therapeutic potential. Further studies to elucidate the detailed synthesis and to explore its efficacy and safety in preclinical and clinical settings are warranted.

References

AAL-149: A Technical Guide to its TRPM7 Inhibition and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAL-149 has been identified as a selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a protein implicated in a variety of physiological and pathological processes, including inflammation. This document provides a comprehensive technical overview of this compound, focusing on its target protein, binding affinity, the experimental procedures used for its characterization, and the relevant signaling pathways.

Target Protein: Transient Receptor Potential Melastatin 7 (TRPM7)

The primary molecular target of this compound is the Transient Receptor Potential Melastatin 7 (TRPM7) protein. TRPM7 is a unique bifunctional protein, acting as both an ion channel and a serine/threonine kinase. It is a non-selective cation channel with significant permeability to Ca²⁺ and Mg²⁺, playing a crucial role in cellular magnesium homeostasis and calcium signaling. The kinase domain of TRPM7 is involved in the phosphorylation of various downstream substrates, thereby modulating a range of cellular functions.

Binding Affinity of this compound

This compound is an analog of FTY720 and has been characterized as an inhibitor of the TRPM7 ion channel. Unlike FTY720, this compound is non-phosphorylatable and therefore does not target sphingosine-1-phosphate (S1P) receptors, making it a more selective tool for studying TRPM7 function.

The inhibitory potency of this compound against TRPM7 has been quantified by determining its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (µM) |

| This compound | TRPM7 | 1.081[1] |

Experimental Protocols

The determination of the binding affinity of this compound for TRPM7 was achieved through rigorous electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

The IC50 value of this compound for TRPM7 was determined using whole-cell patch-clamp recordings on HEK293T cells overexpressing mouse TRPM7.[2][3]

Cell Culture and Transfection:

-

HEK293T cells were cultured in standard growth medium.

-

Cells were transiently transfected with a plasmid encoding mouse TRPM7.

Electrophysiological Recordings:

-

Whole-cell patch-clamp recordings were performed on transfected cells.

-

The standard extracellular solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

The standard intracellular (pipette) solution contained (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, and 4 Mg-ATP, adjusted to pH 7.2 with CsOH.

-

Cells were voltage-clamped at a holding potential, and current-voltage (I-V) relationships were obtained by applying voltage ramps.

-

TRPM7 currents were allowed to develop and stabilize before the application of this compound.

Data Analysis:

-

This compound was applied at various concentrations to the recording chamber.

-

The inhibition of the TRPM7 current was measured at each concentration.

-

Dose-response curves were generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

-

The IC50 value was calculated by fitting the dose-response curve with a standard sigmoidal equation.

TRPM7 Signaling Pathways

TRPM7 is involved in various signaling pathways that regulate a multitude of cellular processes. As an inhibitor of the TRPM7 channel, this compound can be expected to modulate these pathways.

Overview of TRPM7-Mediated Signaling

TRPM7's dual function as an ion channel and a kinase allows it to influence signaling cascades through both ionic and enzymatic mechanisms. The influx of Ca²⁺ and Mg²⁺ through the TRPM7 channel can directly affect the activity of various enzymes and signaling proteins. The kinase domain of TRPM7 can phosphorylate downstream targets, further propagating signaling events.

Role in Inflammatory Signaling

TRPM7 has been shown to play a role in the activation of inflammatory cells such as macrophages. Inhibition of TRPM7 by this compound has been demonstrated to have anti-inflammatory effects. This is likely due to the modulation of signaling pathways that are dependent on TRPM7-mediated cation influx and/or kinase activity, which are critical for processes like cytokine production and immune cell migration.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of TRPM7. Its selectivity over S1P receptors provides a distinct advantage for specifically probing TRPM7 function. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in targeting TRPM7 for therapeutic intervention. Further studies are warranted to fully elucidate the downstream consequences of TRPM7 inhibition by this compound and to explore its full therapeutic potential.

References

An In-Depth Technical Guide to the AAL-149 Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway modulation by AAL-149, a non-phosphorylatable analog of the immunomodulatory drug FTY720. This compound presents a unique mechanism of action, distinct from its parent compound, primarily through the inhibition of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. This document outlines the core signaling pathways, presents quantitative data, details experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this compound for research and drug development applications.

Core Signaling Pathway of this compound

This compound's primary molecular target is the TRPM7 channel, a bifunctional protein that acts as both an ion channel and a kinase. Unlike FTY720, this compound does not target sphingosine-1-phosphate (S1P) receptors, thereby avoiding the associated side effects such as bradycardia. The inhibition of TRPM7 by this compound initiates a cascade of downstream effects, leading to multimodal anti-inflammatory responses and anti-cancer activity.

Anti-Inflammatory Pathway: In immune cells such as macrophages and microglia, the inhibition of TRPM7 by this compound disrupts ion homeostasis, which in turn suppresses the lipopolysaccharide (LPS)-induced inflammatory response. This leads to a significant reduction in the expression and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). While TRPM7 is a key target, it is suggested that this compound's anti-inflammatory effects may also involve other molecular targets.

Anti-Cancer Pathway: In the context of oncology, this compound exerts its effects by inducing a state of bioenergetic stress in cancer cells. By inhibiting TRPM7, this compound triggers the downregulation of essential nutrient transporter proteins on the cell surface. This starves the cancer cells of vital nutrients like glucose and amino acids, leading to a bioenergetic crisis and the induction of homeostatic autophagy. This mechanism is particularly effective against cancer cells, which have a high metabolic demand, while sparing normal cells. The combination of this compound with autophagy inhibitors has been shown to synergistically enhance cancer cell death.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity.

| Parameter | Value | Target | Cell Line | Reference |

| IC | 1.081 µM | TRPM7 | HEK 293T | [1][2] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Anti-Inflammatory Signaling Pathway

Caption: this compound inhibits the TRPM7 channel, leading to suppressed inflammatory responses.

This compound Anti-Cancer Signaling Pathway

Caption: this compound induces cancer cell death by inhibiting TRPM7 and downregulating nutrient transporters.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for in vitro evaluation of this compound's effects on target cells.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Current Measurement

This protocol is adapted for measuring the effect of this compound on TRPM7 currents in HEK 293T cells overexpressing mouse TRPM7.[3][4][5]

a. Cell Preparation:

-

Culture HEK 293T cells on glass coverslips in DMEM supplemented with 10% FBS.

-

Transfect cells with a plasmid encoding mouse TRPM7 and a fluorescent reporter (e.g., eGFP) at a 10:1 ratio using a suitable transfection reagent.

-

Allow 24 hours for protein expression before recording.

b. Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

-

Use a patch-clamp amplifier and digitizer for data acquisition.

-

The standard extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl

2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. -

The intracellular (pipette) solution should contain (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 BAPTA, adjusted to pH 7.2. To observe TRPM7 currents, ensure the pipette solution is free of Mg-ATP.

-

Obtain a gigaohm seal on a GFP-positive cell and establish a whole-cell configuration.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) at a holding potential of 0 mV to elicit TRPM7 currents.

-

After establishing a stable baseline current, perfuse the bath with varying concentrations of this compound and record the inhibition of the outward current at +100 mV.

c. Data Analysis:

-

Measure the peak outward current before and after this compound application.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the dose-response curve and fit it with a Hill equation to determine the IC

50value.

Measurement of LPS-Induced Cytokine Expression in RAW 264.7 Macrophages

This protocol details the assessment of this compound's anti-inflammatory effects on murine macrophages.[6][7][8]

a. Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 24-well plates at a density of 4 x 10^5 cells/mL and incubate overnight.

-

Pre-treat the cells with desired concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 3-6 hours for RNA analysis or 18-24 hours for protein analysis.

b. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

-

After the 3-6 hour incubation, lyse the cells and isolate total RNA using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

c. Enzyme-Linked Immunosorbent Assay (ELISA):

-

After the 18-24 hour incubation, collect the cell culture supernatant.

-

Measure the concentration of secreted IL-1β and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Read the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.

Flow Cytometry for Cell Surface Nutrient Transporter Expression

This protocol is for quantifying the this compound-induced downregulation of nutrient transporters on cancer cells.[1][2][9][10]

a. Cell Preparation and Staining:

-

Culture the cancer cell line of interest (e.g., leukemia or prostate cancer cells) and treat with this compound for the desired time (e.g., 3-15 hours).

-

Harvest the cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in FACS buffer (PBS with 1% BSA).

-

If necessary, block Fc receptors to prevent non-specific antibody binding.

-

Incubate the cells with a primary antibody specific for the nutrient transporter of interest (e.g., 4F2hc/CD98 or GLUT1) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer by centrifugation (e.g., 400 x g for 5 minutes) to remove unbound primary antibody.

-

If the primary antibody is not fluorescently conjugated, resuspend the cells in a solution containing a fluorescently-labeled secondary antibody and incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells three times with FACS buffer.

b. Data Acquisition and Analysis:

-

Resuspend the final cell pellet in FACS buffer.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.

-

Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI), which corresponds to the level of surface protein expression. Compare the MFI of this compound-treated cells to untreated controls.

Colony Formation Assay for Cancer Cell Viability

This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.[11][12]

a. Cell Plating and Treatment:

-

Prepare a single-cell suspension of the desired cancer cells (e.g., patient-derived leukemia cells).

-

Count viable cells using a hemocytometer and trypan blue exclusion.

-

Plate a low number of cells (e.g., 500-1000 cells) in a 35 mm culture dish containing semi-solid methylcellulose-based medium supplemented with appropriate cytokines and varying concentrations of this compound (and/or an autophagy inhibitor like chloroquine).

-

Culture the dishes in a humidified incubator at 37°C and 5% CO

2for 14-16 days.

b. Colony Staining and Counting:

-

After the incubation period, stain the colonies with a solution such as crystal violet to enhance visibility.

-

Count the number of colonies (defined as a cluster of ≥50 cells) in each dish using an inverted microscope.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.

References

- 1. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Receptor-mediated regulation of the TRPM7 channel through its endogenous protein kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The molecular appearance of native TRPM7 channel complexes identified by high-resolution proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Flow Cytometry Protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 12. youtube.com [youtube.com]

Preliminary In Vitro Efficacy and Mechanism of Action of AAL-149: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL-149 is a novel small molecule, identified as a non-phosphorylatable analog of the immunomodulatory drug FTY720. Unlike its parent compound, this compound does not exert its effects through sphingosine-1-phosphate (S1P) receptors. Instead, preliminary in vitro studies have characterized this compound as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. This technical guide provides a comprehensive overview of the initial in vitro studies of this compound, detailing its inhibitory activity, anti-inflammatory properties, and the underlying signaling pathways.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various assays, with the key findings summarized below for comparative analysis.

| Target | Assay Type | Cell Line | Parameter | Value | Reference |

| TRPM7 | Whole-Cell Patch Clamp | HEK293T (overexpressing mouse TRPM7) | IC50 | 1.081 µM | [1] |

| Inflammatory Response | qRT-PCR | RAW 264.7 Macrophages | IL-1β Expression Inhibition (at 10 µM this compound) | Significant reduction | [2] |

| Cell Viability | Cytotoxicity Assay (LDH release) | HeLa Cells | Cytotoxicity (at doses up to 25 µM) | <5% | [2] |

Core Mechanism of Action: TRPM7 Inhibition

This compound functions as a direct inhibitor of the TRPM7 ion channel, a unique protein that combines a channel permeable to divalent cations like Ca²⁺ and Mg²⁺ with a functional kinase domain. The inhibitory effect of this compound on TRPM7 has been demonstrated to block the ion channel's activity.

Signaling Pathway of this compound in Anti-Inflammatory Response

In the context of an inflammatory response triggered by lipopolysaccharide (LPS), TRPM7 plays a crucial role in activating downstream signaling cascades. This compound, by inhibiting TRPM7, effectively dampens this inflammatory signaling. The proposed pathway is as follows:

References

AAL-149: A Technical Guide to a Novel TRPM7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAL-149 is a non-phosphorylatable analog of the immunomodulatory drug FTY720. It has emerged as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for assessing its inhibitory effects and a thorough examination of its impact on cellular signaling pathways are presented to facilitate further research and drug development efforts in areas such as inflammation and neurodegeneration.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized below.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-methyl-4-(4-(octyloxy)phenyl)butan-1-ol | PubChem |

| CAS Number | 177258-60-5 | [1][2] |

| Molecular Formula | C18H31NO2 | [2] |

| Molecular Weight | 293.44 g/mol | [1] |

| SMILES | CCCCCCOCc1ccc(CC--INVALID-LINK--(N)CO)cc1 | PubChem |

| IC50 (TRPM7) | 1.081 µM | [1][2][3] |

| Solubility | Soluble in DMSO | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Biological Activity: TRPM7 Inhibition and Anti-inflammatory Effects

This compound is a potent inhibitor of the TRPM7 channel, a unique protein that functions as both an ion channel and a serine/threonine kinase.[5][6] TRPM7 is implicated in a variety of physiological and pathological processes, including cellular magnesium homeostasis, cell adhesion, migration, and proliferation.

The primary mechanism of action of this compound is the blockade of the TRPM7 ion channel, thereby modulating downstream signaling pathways. A key biological consequence of TRPM7 inhibition by this compound is its anti-inflammatory effect. It has been shown to suppress the release of pro-inflammatory cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS).[7][8] Unlike its parent compound FTY720, this compound is non-phosphorylatable and does not target sphingosine-1-phosphate (S1P) receptors, thus avoiding the S1P-mediated side effects.[1]

Signaling Pathways

The inhibition of TRPM7 by this compound has significant downstream consequences on intracellular signaling cascades. The following diagram illustrates the pivotal role of TRPM7 in cellular signaling and the impact of its inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the biological activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Inhibition

This protocol is designed to measure the effect of this compound on TRPM7 channel activity.

Materials:

-

HEK293 cells stably expressing TRPM7

-

This compound stock solution (in DMSO)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA (pH 7.2)

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Cell Preparation: Plate HEK293-TRPM7 cells on glass coverslips 24-48 hours before the experiment.

-

Patch-Clamp Recording:

-

Transfer a coverslip to the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit TRPM7 currents.

-

-

Data Acquisition:

-

Record baseline TRPM7 currents for a stable period.

-

Perfuse the chamber with external solution containing various concentrations of this compound.

-

Record currents at each concentration until a steady-state effect is observed.

-

-

Data Analysis:

LPS-Induced Cytokine Release Assay in Macrophages

This protocol is used to evaluate the anti-inflammatory effects of this compound.[13]

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

-

Cytokine Measurement:

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-only control.

-

Determine the IC50 for the inhibition of each cytokine.

-

Conclusion

This compound represents a valuable pharmacological tool for studying the physiological and pathological roles of the TRPM7 channel. Its potent and selective inhibitory activity, coupled with its anti-inflammatory properties, makes it a promising lead compound for the development of novel therapeutics for a range of inflammatory and neurological disorders. The detailed information and protocols provided in this guide are intended to support and accelerate further research into this compelling molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 177258-60-5|DC Chemicals [dcchemicals.com]

- 3. This compound|177258-60-5|COA [dcchemicals.com]

- 4. britannica.com [britannica.com]

- 5. TRPM7, Magnesium, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Channel-Kinase TRPM7 as Novel Regulator of Immune System Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Making sure you're not a bot! [nanion.de]

- 11. researchgate.net [researchgate.net]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - UZ [thermofisher.com]

- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]

- 16. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

AAL-149 and its Analogs: A Technical Guide to a New Class of TRPM7 Inhibitors

An In-depth Review for Researchers and Drug Development Professionals

AAL-149 and its analogs represent a promising new class of therapeutic agents targeting the Transient Receptor Potential Melastatin 7 (TRPM7) channel. These compounds, derived from the immunosuppressant FTY720, have been engineered to selectively inhibit TRPM7 without the S1P receptor activity associated with their parent compound, thus offering a more targeted approach with potentially fewer side effects. This technical guide provides a comprehensive overview of this compound and its key analog, VPC01091.4, summarizing their mechanism of action, quantitative data, and the experimental protocols used in their evaluation.

Core Mechanism of Action: TRPM7 Inhibition

This compound and its analogs are potent inhibitors of the TRPM7 ion channel. TRPM7 is a unique protein that functions as both an ion channel, permeable to Ca²⁺ and Mg²⁺, and a kinase. It plays a crucial role in various physiological processes, including cellular magnesium homeostasis, proliferation, and differentiation. In the context of inflammation, TRPM7 is a key mediator in the activation of macrophages.

Upon stimulation by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, TRPM7-dependent Ca²⁺ influx is essential for the activation of downstream signaling pathways. This includes the endocytosis of Toll-like receptor 4 (TLR4), the primary receptor for LPS, and the subsequent activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3).[1] These transcription factors orchestrate the expression of pro-inflammatory cytokines, leading to an inflammatory response. By inhibiting TRPM7, this compound and its analogs block this initial Ca²⁺ signaling event, thereby attenuating the inflammatory cascade.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analog VPC01091.4, providing a basis for comparison of their potency and efficacy.

| Compound | Target | IC50 (µM) | Cell Line | Experimental Method | Reference |

| This compound | TRPM7 | 1.081 | HEK 293T (overexpressing mouse TRPM7) | Whole-cell patch clamp electrophysiology | [Busey et al., 2024] |

| VPC01091.4 | TRPM7 | 0.665 | HEK 293T (overexpressing mouse TRPM7) | Whole-cell patch clamp electrophysiology | [Busey et al., 2024] |

Table 1: In Vitro Inhibitory Activity against TRPM7

| Compound | Cell Line | Treatment | Effect on IL-1β Expression | Reference |

| This compound | RAW 264.7 Macrophages | 10 µM this compound + 1 µg/mL LPS | Significant reduction | [Busey et al., 2024] |

| VPC01091.4 | RAW 264.7 Macrophages | ≥5 µM VPC01091.4 + 1 µg/mL LPS | Significant reduction | [Busey et al., 2024] |

Table 2: Anti-inflammatory Activity in Macrophages

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: LPS-induced pro-inflammatory signaling cascade via TRPM7 in macrophages.

Caption: Experimental workflow for evaluating this compound and its analogs.

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for TRPM7 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs on TRPM7 channel activity.

Cell Line: Human Embryonic Kidney (HEK) 293T cells stably overexpressing mouse TRPM7.

Materials:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 11 Glucose. Adjusted to pH 7.2 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 EGTA, 10 HEPES. Adjusted to pH 7.2 with CsOH.

-

Test Compounds: this compound and analogs dissolved in appropriate vehicle (e.g., DMSO).

-

Equipment: Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software), borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

-

Culture HEK 293T cells expressing TRPM7 on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Prepare patch pipettes by filling with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a membrane potential of 0 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) to elicit TRPM7 currents.

-

Record baseline TRPM7 currents.

-

Perfuse the cell with the external solution containing a known concentration of the test compound.

-

Record TRPM7 currents in the presence of the compound until a steady-state effect is observed.

-

Wash out the compound with the external solution to observe any recovery of current.

-

Repeat steps 7-10 with a range of compound concentrations to generate a dose-response curve.

-

Calculate the IC50 value by fitting the dose-response data to a suitable equation (e.g., Hill equation).

LPS-Induced Cytokine Expression Assay in Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound and its analogs by measuring the inhibition of LPS-induced pro-inflammatory cytokine expression in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

-

Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Lipopolysaccharide (LPS): From E. coli O111:B4.

-

Test Compounds: this compound and analogs.

-

Reagents for RNA extraction and qRT-PCR or ELISA kits for specific cytokines (e.g., IL-1β, TNF-α).

Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-6 hours for gene expression, 24 hours for protein secretion).

-

For qRT-PCR analysis:

-

Harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR using primers specific for the target cytokine genes (e.g., Il1b, Tnf) and a housekeeping gene for normalization (e.g., Gapdh).

-

Calculate the relative gene expression using the ΔΔCt method.

-

-

For ELISA analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of the secreted cytokines using specific ELISA kits according to the manufacturer's instructions.

-

-

Analyze the data to determine the dose-dependent inhibition of cytokine expression by the test compounds.

In Vivo Mouse Model of Endotoxemia

Objective: To assess the in vivo anti-inflammatory efficacy of this compound analogs in a model of systemic inflammation.

Animal Model: C57BL/6 mice.

Materials:

-

Lipopolysaccharide (LPS): For intraperitoneal (i.p.) injection.

-

Test Compound: VPC01091.4 formulated for in vivo administration.

-

Equipment for blood and tissue collection.

-

ELISA kits for plasma cytokine analysis.

Procedure:

-

Acclimatize C57BL/6 mice to the experimental conditions.

-

Randomly assign mice to treatment groups (e.g., vehicle control, LPS only, LPS + VPC01091.4).

-

Administer the test compound or vehicle to the mice via an appropriate route (e.g., i.p. injection).

-

After a specified pre-treatment time, induce endotoxemia by injecting LPS (e.g., 10 mg/kg, i.p.).

-

Monitor the mice for clinical signs of endotoxemia.

-

At a predetermined time point (e.g., 6 hours post-LPS injection), euthanize the mice and collect blood and tissues (e.g., spleen, liver, lung).

-

Process the blood to obtain plasma.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using ELISA.

-

Analyze the data to determine if the test compound significantly reduces the systemic inflammatory response compared to the LPS-only group.

Conclusion

This compound and its analogs, particularly VPC01091.4, have emerged as a compelling new class of TRPM7 inhibitors with demonstrated anti-inflammatory properties. Their ability to uncouple TRPM7 inhibition from S1P receptor agonism marks a significant advancement over their parent compound, FTY720. The data and protocols presented in this guide provide a solid foundation for further research and development of these compounds as potential therapeutics for a range of inflammatory and autoimmune disorders. Future studies should focus on expanding the library of analogs, further elucidating the downstream signaling pathways, and conducting more extensive preclinical and clinical evaluations to establish their safety and efficacy profiles.

References

AAL-149 as a Potential Therapeutic Agent: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAL-149 is a novel small molecule inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. As a non-phosphorylatable analog of the immunosuppressive drug FTY720 (fingolimod), this compound offers a distinct mechanism of action by selectively targeting TRPM7 without engaging sphingosine-1-phosphate (S1P) receptors. This targeted approach presents a promising therapeutic strategy for mitigating inflammation. This document provides a comprehensive overview of the currently available preclinical data on this compound, including its mechanism of action, in vitro efficacy, and the experimental protocols utilized in its evaluation. While in vivo efficacy, pharmacokinetic, and detailed synthesis data are not publicly available at this time, the existing evidence strongly supports the continued investigation of this compound as a potential anti-inflammatory agent.

Introduction

The Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel with a unique dual function, possessing both channel and kinase domains. It plays a critical role in cellular processes by regulating cation homeostasis, particularly of Mg²⁺ and Ca²⁺. Dysregulation of TRPM7 has been implicated in a variety of pathological conditions, most notably in inflammatory responses. TRPM7 is involved in the activation of immune cells such as macrophages and neutrophils, making it an attractive target for therapeutic intervention in inflammatory diseases.

This compound is a synthetic analog of FTY720, a well-established immunomodulatory drug.[1] Unlike FTY720, which is a prodrug that becomes phosphorylated in vivo to act as a potent agonist of S1P receptors, this compound is designed to be non-phosphorylatable.[1] This key structural modification eliminates S1P receptor-mediated effects, thereby isolating its activity to the inhibition of TRPM7.[1] This specificity suggests a favorable safety profile, potentially avoiding the side effects associated with S1P receptor modulation.

Mechanism of Action

This compound exerts its therapeutic potential primarily through the inhibition of the TRPM7 ion channel. The proposed mechanism involves the downstream modulation of inflammatory signaling pathways in immune cells, particularly macrophages.

TRPM7 Inhibition

This compound has been demonstrated to be a potent inhibitor of TRPM7 channel activity.

Downstream Signaling in Macrophages

In macrophages, TRPM7 is a crucial component of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The inhibition of TRPM7 by this compound is believed to disrupt this pathway, leading to a reduction in the production of pro-inflammatory cytokines. The key steps in this pathway are:

-

LPS Recognition: LPS binds to TLR4 on the macrophage surface.

-

TRPM7-Mediated Calcium Influx: TLR4 activation triggers a TRPM7-dependent influx of calcium ions (Ca²⁺).

-

Activation of Transcription Factors: The rise in intracellular Ca²⁺ is essential for the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3).

-

Pro-inflammatory Cytokine Production: Activated NF-κB and IRF3 translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).

By inhibiting the initial TRPM7-mediated Ca²⁺ influx, this compound effectively dampens the entire downstream inflammatory cascade.

Quantitative Data

The following tables summarize the available quantitative data for this compound's in vitro efficacy.

Table 1: In Vitro Efficacy of this compound against TRPM7

| Parameter | Value | Cell Line | Reference |

| IC₅₀ | 1.081 µM | HEK 293T (overexpressing mouse TRPM7) | [1] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Treatment | Target Cytokine | Inhibition | Reference | | :--- | :--- | :--- | :--- | | RAW 264.7 Macrophages | 10 µM this compound + 1 µg/ml LPS (3h) | IL-1β | Significant reduction in expression | |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TRPM7 Inhibition Assay (Patch-Clamp Electrophysiology)

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells overexpressing mouse TRPM7.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed on the transfected HEK 293T cells.

-

The cells are bathed in a solution containing the vehicle or varying concentrations of this compound.

-

A voltage ramp is applied to the cell, and the resulting TRPM7 current (IM7) is measured.

-

The dose-dependent inhibition of IM7 by this compound is recorded, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

-

-

This compound Preparation: this compound is solubilized in 100% ethanol.

Macrophage Inflammation Assay

-

Cell Lines: RAW 264.7 murine macrophage cell line, bone marrow-derived macrophages (BMDMs), alveolar macrophages, and BV-2 microglial cells.

-

Methodology:

-

Cells are pre-treated with either vehicle or this compound at the desired concentration (e.g., 10 µM) for a specified period.

-

The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml for 3 hours to induce an inflammatory response.

-

Following stimulation, total RNA is extracted from the cells.

-

Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the relative expression levels of pro-inflammatory cytokine genes (e.g., Il1b, Il6, Tnf).

-

The reduction in cytokine expression in this compound-treated cells compared to vehicle-treated cells is quantified.

-

Visualizations

Signaling Pathways

Caption: this compound inhibits TRPM7-mediated Ca²⁺ influx, blocking downstream NF-κB and IRF3 activation.

Experimental Workflows

Caption: Experimental workflow for determining the IC₅₀ of this compound on TRPM7 channels.

Caption: Workflow for assessing the anti-inflammatory effect of this compound on macrophages.

Discussion and Future Directions

The available preclinical data for this compound strongly indicate its potential as a selective TRPM7 inhibitor with anti-inflammatory properties. Its unique mechanism of action, which avoids the S1P receptor pathway, distinguishes it from its parent compound, FTY720, and may offer a superior safety profile for the treatment of inflammatory disorders.

The in vitro studies clearly demonstrate that this compound can effectively block TRPM7 channel activity at a low micromolar concentration and subsequently inhibit the production of key pro-inflammatory cytokines in macrophages. This provides a solid foundation for its therapeutic rationale.

However, the lack of publicly available in vivo data is a significant gap. Future research should prioritize the following:

-

In Vivo Efficacy Studies: Evaluation of this compound in animal models of inflammatory diseases (e.g., sepsis, arthritis, inflammatory bowel disease) is crucial to establish its therapeutic efficacy in a physiological context.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to understand the drug's behavior in the body and to establish a dosing regimen for potential clinical trials.

-

Toxicology Studies: A thorough safety assessment, including acute and chronic toxicity studies, is required to determine the therapeutic window and potential adverse effects of this compound.

-

Elucidation of the Synthesis Pathway: A detailed and scalable synthesis protocol for this compound is essential for further drug development and manufacturing.

Conclusion

This compound is a promising therapeutic candidate that warrants further investigation. Its selective inhibition of TRPM7, a key regulator of inflammation, coupled with its disengagement from the S1P receptor pathway, presents a novel and potentially safer approach to treating a range of inflammatory conditions. While the current data is limited to in vitro studies, the compelling mechanism of action and initial efficacy data provide a strong impetus for continued research and development to fully elucidate the therapeutic potential of this compound.

References

Part 1: AAL-149 - A TRPM7 Inhibitor with Anti-inflammatory Properties

An In-depth Technical Guide on the Early Research Findings of AAL-149 and VVZ-149

This technical guide provides a comprehensive overview of the early research findings for two distinct therapeutic molecules: this compound, a novel anti-inflammatory agent, and VVZ-149 (Opiranserin), a non-opioid analgesic. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, experimental protocols, and available quantitative data.

This compound is an analog of the immunosuppressive drug FTY720 (Fingolimod). Unlike FTY720, this compound is a non-phosphorylatable molecule, meaning it does not target sphingosine-1-phosphate (S1P) receptors, thereby avoiding the S1P-mediated side effects of FTY720. Early research has identified this compound as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, which plays a crucial role in inflammatory processes.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the TRPM7 ion channel. TRPM7 is implicated in the activation of macrophages, a key cell type in the inflammatory response. By blocking TRPM7, this compound can blunt the inflammatory cytokine expression induced by lipopolysaccharide (LPS) in macrophages. This targeted action suggests its potential as a therapeutic agent for inflammatory conditions.

Quantitative Data

The primary quantitative data available for this compound from early studies is its inhibitory concentration on the TRPM7 channel.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ for TRPM7 Inhibition | 1.081 µM | HEK 293T cells overexpressing mouse TRPM7 |

Experimental Protocols

TRPM7 Inhibition Assay (Patch Clamp Electrophysiology):

The inhibitory effect of this compound on TRPM7 was determined using whole-cell patch clamp electrophysiology on HEK 293T cells overexpressing mouse TRPM7.

-

Cell Culture and Transfection: HEK 293T cells were cultured and transfected with a plasmid encoding mouse TRPM7 and a green fluorescent protein (eGFP) marker to identify transfected cells.

-

Electrophysiological Recording: Whole-cell currents were recorded from GFP-positive cells. The cells were subjected to a voltage ramp from -100 mV to +100 mV to elicit TRPM7 currents.

-

Drug Application: this compound was dissolved in 100% ethanol and then diluted into the bath solution at various concentrations. The drug was perfused into the recording chamber, and the resulting inhibition of the TRPM7 current was measured.

-

Data Analysis: The dose-dependent inhibition of the TRPM7 current was used to calculate the IC₅₀ value using a non-linear regression model.

Signaling Pathway Diagram

Caption: this compound signaling pathway illustrating the inhibition of the TRPM7 channel.

Part 2: VVZ-149 (Opiranserin) - A Dual GlyT2 and 5HT2A Antagonist for Postoperative Pain

VVZ-149, also known by its International Nonproprietary Name (INN) Opiranserin, is a novel, non-opioid analgesic developed for the management of postoperative pain. It is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor.

Mechanism of Action

VVZ-149 exerts its analgesic effect through a dual mechanism of action in the central and peripheral nervous systems:

-

GlyT2 Inhibition: By blocking GlyT2 in the spinal cord, VVZ-149 prevents the reuptake of glycine, an inhibitory neurotransmitter. This enhances inhibitory synaptic transmission, thereby reducing the transmission of pain signals to the brain.

-

5HT2A Antagonism: Antagonism of the 5HT2A receptor decreases the descending serotonergic facilitatory modulation of pain transmission from the brain and reduces nociceptor activation in peripheral nerves.

This multi-target approach provides analgesic efficacy comparable to morphine in preclinical models without the associated opioid side effects.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of VVZ-149 in managing postoperative pain. The following tables summarize key quantitative findings.

Table 1: Phase 3 Clinical Trial in Laparoscopic Colectomy (NCT05764525)

| Outcome Measure | VVZ-149 Group | Placebo Group | P-value |

| Sum of Pain Intensity Difference (SPID) at 12 hours | 35% improvement | - | 0.0047 |

| Opioid Consumption (first 12 hours) | 30.8% less | - | - |

| Patient-Controlled Analgesia (PCA) Requests | 60.2% fewer | - | - |

| Proportion of Rescue Opioid-Free Patients (6-12 hours) | Significantly higher | - | 0.0024 |

Table 2: Phase 2 Clinical Trial in Laparoscopic and Robotic-Laparoscopic Gastrectomy (NCT02844725)

| Outcome Measure | VVZ-149 Group (n=30) | Placebo Group (n=29) | P-value |

| Pain Intensity at 4 hours post-emergence | Significantly lower | - | < 0.05 |

| Opioid Consumption (24 hours) | 29.5% reduction | - | - |

| Opioid Consumption in Rescued Subgroup (24 hours) | 32.6% less | - | - |

Table 3: Phase 2 Clinical Trial in Laparoscopic Colorectal Surgery (NCT02489526)

| Outcome Measure | VVZ-149 Group (n=40) | Placebo Group (n=20) | Significance |

| Opioid Consumption (24 hours post-dose) | 34.2% reduction | - | - |

| Pain Reduction in Patients with High Negative Affect | Significant | - | - |

| Opioid Use in Patients with High Negative Affect | 40% less | - | - |

Experimental Protocols

Preclinical In Vitro Binding Assays:

The affinity of VVZ-149 for its targets was determined using competitive binding assays.

-

GlyT2 Binding Assay: A mass spectrometry-based binding assay was employed using membranes from cells expressing GlyT2 and a known GlyT2 inhibitor (Org25543) as the reporter ligand. The ability of VVZ-149 to displace the reporter ligand was measured to determine its inhibitory constant (Ki).

-

5HT2A Receptor Binding Assay: Standard radioligand binding assays are typically used, where cell membranes expressing the 5HT2A receptor are incubated with a radiolabeled 5HT2A antagonist and varying concentrations of VVZ-149 to determine its binding affinity.

Clinical Trial Protocol for Postoperative Pain (Example from NCT05764525):

This protocol describes a multicenter, randomized, double-blind, placebo-controlled Phase 3 study.

-

Patient Population: Adult patients undergoing planned laparoscopic colectomy with a pain intensity score of ≥5 on the Numerical Rating Scale (NRS) upon emergence from anesthesia.

-

Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either VVZ-149 or a placebo. The study was double-blinded.

-

Drug Administration: The VVZ-149 group received a continuous intravenous infusion of a 160 mg loading dose over 30 minutes, followed by an 840 mg maintenance dose over 9.5 hours.

-

Efficacy Assessments: The primary efficacy endpoint was the Sum of Pain Intensity Difference (SPID) over a specified time. Secondary endpoints included total opioid consumption, number of PCA demands, and the proportion of patients not requiring rescue opioids.

-

Safety Assessments: Safety was monitored through the recording of adverse events, laboratory tests, and vital signs.

Diagrams

VVZ-149 (Opiranserin) Mechanism of Action

Caption: Dual mechanism of action of VVZ-149 (Opiranserin) in pain modulation.

Experimental Workflow for a Phase 3 Clinical Trial of VVZ-149

Caption: Workflow of a randomized, double-blind, placebo-controlled Phase 3 clinical trial for VVZ-149.

The Biological Role of AAL-149's Target: A Technical Guide to the Chanzyme TRPM7

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL-149, a non-phosphorylatable analog of the immunomodulatory drug FTY720, has been identified as an inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7). Unlike FTY720, this compound does not target sphingosine-1-phosphate (S1P) receptors, making it a more specific tool for investigating the physiological and pathological roles of TRPM7. This technical guide provides an in-depth exploration of TRPM7, detailing its biological functions, associated signaling pathways, and the methodologies used to study its inhibition by this compound.

Core Concepts: TRPM7 as a Bifunctional "Chanzyme"

TRPM7 is a unique protein that functions as both an ion channel and a serine/threonine kinase, earning it the designation of a "chanzyme". This dual functionality allows it to play a critical role in a multitude of cellular processes.

Ion Channel Function: The TRPM7 channel is permeable to several divalent cations, most notably magnesium (Mg²⁺), calcium (Ca²⁺), and zinc (Zn²⁺). This ion influx is crucial for maintaining cellular homeostasis of these essential second messengers.

Kinase Function: The C-terminal of TRPM7 contains a functional α-kinase domain that is capable of autophosphorylation and the phosphorylation of various downstream substrates. This kinase activity is intrinsically linked to cellular signaling cascades.

The interplay between the channel and kinase functions of TRPM7 is a subject of ongoing research, with evidence suggesting a reciprocal regulatory relationship that is fundamental to its biological actions.

Biological Role of TRPM7

TRPM7 is ubiquitously expressed and has been implicated in a wide array of physiological and pathological processes.

-

Cellular Homeostasis and Proliferation: By controlling the influx of Mg²⁺ and Ca²⁺, TRPM7 is essential for fundamental cellular activities, including proliferation, survival, and differentiation.

-

Cell Adhesion and Migration: TRPM7 influences the dynamics of the cytoskeleton, thereby regulating cell adhesion and migration. Overexpression of TRPM7 has been shown to reduce cell adhesion.

-

Inflammation and Immunity: TRPM7 is a key player in the innate immune response. It is involved in the activation of macrophages and the recruitment and function of neutrophils. Its role in inflammation makes it an attractive target for therapeutic intervention.

-

Cardiovascular Function: In the cardiovascular system, TRPM7 is involved in processes such as vascular smooth muscle cell function and has been shown to have a protective role against inflammation and fibrosis.

-

Neuronal Function: TRPM7 is expressed in the nervous system and is implicated in neuronal survival and development.

This compound: A Specific Inhibitor of TRPM7

This compound has emerged as a valuable pharmacological tool to dissect the functions of TRPM7. It inhibits the ion channel activity of TRPM7 with a specific potency.

Quantitative Data on this compound Inhibition of TRPM7

| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | TRPM7 | Whole-cell patch clamp | HEK 293T cells overexpressing mouse TRPM7 | 1.081 |

Quantitative Data on the Anti-inflammatory Effects of this compound

The inhibitory action of this compound on TRPM7 translates to significant anti-inflammatory effects, particularly in macrophages.

| Cell Type | Treatment | Cytokine Measured | Fold Change vs. LPS alone | Reference |

| RAW 264.7 macrophages | 10 µM this compound + LPS (1 µg/ml for 3h) | IL-1β mRNA | Significantly reduced | |

| Bone Marrow-Derived Macrophages (BMDMs) | 10 µM this compound + LPS | IL-1β mRNA | Significantly reduced | |

| Bone Marrow-Derived Macrophages (BMDMs) | 10 µM this compound + LPS | IL-6 mRNA | Significantly reduced | |

| BV-2 microglia | 10 µM this compound + LPS (1 µg/ml for 3h) | Inflammatory cytokines | Significantly suppressed |

Signaling Pathways Involving TRPM7

TRPM7 is integrated into several key signaling networks, often acting as a crucial modulator.

TRPM7 and Receptor Tyrosine Kinase (RTK) Signaling

TRPM7 participates in the downstream signaling of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). The activation of RTKs can, in turn, regulate the activity of TRPM7, creating a feedback loop.

Methodological & Application

Application Notes and Protocols for AAL-149 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AAL-149 is a novel small molecule inhibitor currently under investigation for its potential as an anti-neoplastic agent. These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines. The following sections describe the necessary procedures for assessing the compound's impact on cell viability, apoptosis, and key signaling pathways. Adherence to these protocols is crucial for obtaining reproducible and reliable data.

Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hr) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 5.2 |

| A549 | Lung Carcinoma | 48 | 8.9 |

| HeLa | Cervical Cancer | 48 | 12.1 |

| Jurkat | T-cell Leukemia | 24 | 2.5 |

Table 2: Apoptotic Effect of this compound on Jurkat Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| Control (DMSO) | - | 5.1 |

| This compound | 2.5 | 45.3 |

| This compound | 5.0 | 68.7 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Harvest the cells (including supernatant) and wash with cold PBS.

-

Resuspend the cells in 100 µL of Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in protein expression levels within specific signaling pathways.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells and quantify protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody for 1 hour.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Signaling Pathway

This compound is hypothesized to induce apoptosis by inhibiting the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. Inhibition of Akt phosphorylation leads to the activation of downstream apoptotic effectors like caspases.

Caption: this compound inhibits the PI3K/Akt pathway to induce apoptosis.

Application Notes and Protocols for AAL-149 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of AAL-149 for in vivo studies, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing and executing experiments to evaluate the therapeutic potential of this compound, a selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.

Introduction to this compound

This compound is a synthetic analog of FTY720 (Fingolimod) that functions as a potent and selective inhibitor of the TRPM7 ion channel, with a reported half-maximal inhibitory concentration (IC50) of 1.081 μM. Unlike its parent compound, this compound is not phosphorylated in vivo and therefore does not target sphingosine-1-phosphate (S1P) receptors, mitigating the risk of S1P-related side effects such as lymphopenia. This targeted mechanism of action makes this compound a valuable tool for investigating the role of TRPM7 in various physiological and pathological processes, particularly in the context of inflammation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a closely related analog, VPC01091.4, which has been used in similar in vivo models. This data is crucial for dose selection and experimental design.

| Compound | Parameter | Value | Species | Model | Administration Route | Reference |

| This compound | IC50 for TRPM7 Inhibition | 1.081 μM | - | In vitro electrophysiology | - | [1][2] |

| VPC01091.4 | In Vivo Dosage | 30 mg/kg | Mouse | LPS-induced Endotoxemia | Intraperitoneal (i.p.) | [1][2] |

Experimental Protocols

The following protocols are based on methodologies described for FTY720 analogs in preclinical models of inflammation. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Animal Model: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice